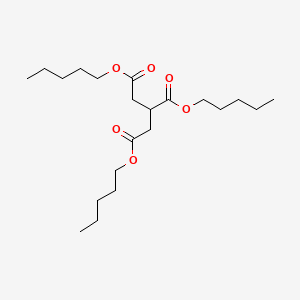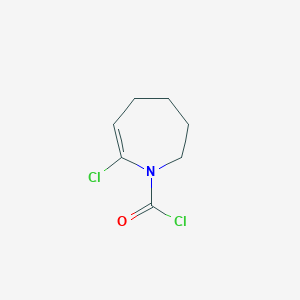
7-Chloro-2,3,4,5-tetrahydro-1H-azepine-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2,3,4,5-tetrahydro-1H-azepine-1-carbonyl chloride is a chemical compound belonging to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-azepine-1-carbonyl chloride typically involves the chlorination of 2,3,4,5-tetrahydro-1H-azepine-1-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this synthesis include thionyl chloride and phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-2,3,4,5-tetrahydro-1H-azepine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Reduction Reactions: The compound can be reduced to form 7-chloro-2,3,4,5-tetrahydro-1H-azepine.
Oxidation Reactions: Oxidation can lead to the formation of 7-chloro-2,3,4,5-tetrahydro-1H-azepine-1-carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Reduction: 7-Chloro-2,3,4,5-tetrahydro-1H-azepine.
Oxidation: 7-Chloro-2,3,4,5-tetrahydro-1H-azepine-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
7-Chloro-2,3,4,5-tetrahydro-1H-azepine-1-carbonyl chloride is utilized in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: Researchers use it to study the effects of azepine derivatives on biological systems, including their potential as enzyme inhibitors.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-azepine-1-carbonyl chloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact mechanism depends on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine: A structurally related compound with similar chemical properties.
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one: Another azepine derivative with distinct biological activities.
Uniqueness
7-Chloro-2,3,4,5-tetrahydro-1H-azepine-1-carbonyl chloride is unique due to its specific substitution pattern and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
3134-61-0 |
|---|---|
Molekularformel |
C7H9Cl2NO |
Molekulargewicht |
194.06 g/mol |
IUPAC-Name |
7-chloro-2,3,4,5-tetrahydroazepine-1-carbonyl chloride |
InChI |
InChI=1S/C7H9Cl2NO/c8-6-4-2-1-3-5-10(6)7(9)11/h4H,1-3,5H2 |
InChI-Schlüssel |
OBKZYGVGTGRJGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(=CC1)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


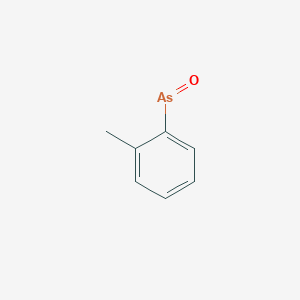

![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)

![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
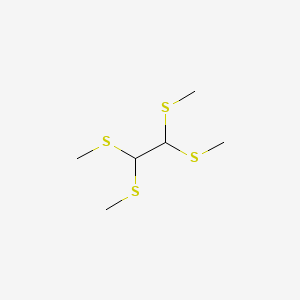
![9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-](/img/structure/B14735213.png)
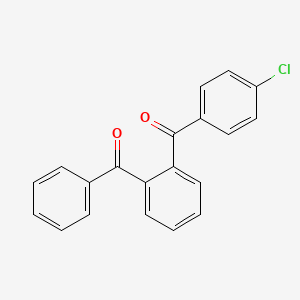
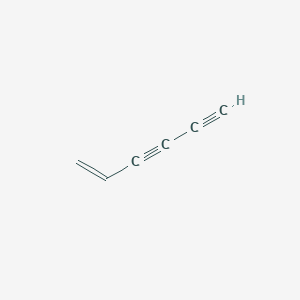
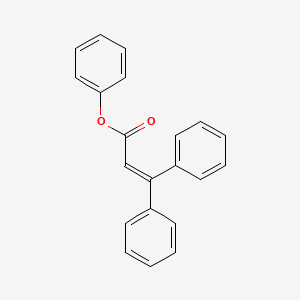
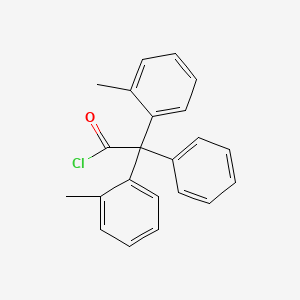

![Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside](/img/structure/B14735246.png)
